Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C20H25N3O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 4-[4-(1-benzofuran-2-carbonylamino)butanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H25N3O5/c1-2-27-20(26)23-12-10-22(11-13-23)18(24)8-5-9-21-19(25)17-14-15-6-3-4-7-16(15)28-17/h3-4,6-7,14H,2,5,8-13H2,1H3,(H,21,25) |
InChI Key |
APKVNLHFGCURRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCNC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Alkylation and Acylation of Piperazine
Piperazine derivatives are often synthesized via sequential alkylation and acylation reactions. In one protocol, 1-Boc-piperazine undergoes alkylation with bromoethyl intermediates to form 1-(2-(aryloxy)ethyl)piperazines, followed by Boc deprotection and acylation with benzofuran-containing carbonyl chlorides. This method allows precise control over substituent placement, critical for tailoring the compound’s pharmacological properties. For example, acylation with 1-benzofuran-2-carbonyl chloride introduces the benzofuran moiety, while ethyl chloroformate installs the terminal ester group.
Reductive Amination for Piperazine Derivatization
Reductive amination serves as a pivotal step in coupling carbonyl-containing fragments to the piperazine core. A study demonstrated the synthesis of racemic intermediates by reacting carboxamide fragments with 1-(4-methoxyphenoxy)propan-2-one under hydrogenation conditions using palladium catalysts. This approach minimizes side reactions and enhances stereochemical control, though chiral resolution may be required for enantiopure products.
Stepwise Preparation Methods
Synthesis of the Benzofuran Carboxamide Intermediate
The benzofuran component is synthesized via nucleophilic aromatic substitution. 5-Nitrosalicylaldehyde reacts with bromoacetamide in the presence of potassium carbonate and N-methylpyrrolidone (NMP) at 70°C, yielding 5-nitrobenzofuran-2-carboxamide. Reduction of the nitro group using Raney nickel or iron powder in ethanol produces the corresponding amine, a critical precursor for subsequent acylations.
Table 1: Reaction Conditions for Benzofuran Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitro Substitution | 5-Nitrosalicylaldehyde, Bromoacetamide, K₂CO₃, NMP, 70°C | 72 |
| Nitro Reduction | H₂, Raney Nickel, EtOH, 50°C | 85 |
Piperazine Alkylation and Acylation
The piperazine core is functionalized through alkylation with 1,4-dibromobutane in acetonitrile, followed by acylation with the benzofuran carboxamide intermediate. Ethyl chloroformate is introduced under Schotten-Baumann conditions to install the ethyl ester group.
Critical Parameters:
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates by stabilizing transition states.
-
Temperature: Alkylation proceeds optimally at 60–80°C, while acylation requires milder conditions (0–25°C) to prevent decomposition.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Reaction yields significantly depend on solvent polarity and catalyst selection. For cyclization steps, dimethylacetamide (DMA) outperforms DMF, achieving 89% yield due to improved intermediate solubility. Catalytic systems employing sodium hydride or potassium tert-butoxide facilitate deprotonation, accelerating nucleophilic attacks.
Purification Techniques
Crude products often require chromatographic purification. Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates regioisomers. Recrystallization from methanol/water mixtures enhances purity to >98%.
Characterization and Analytical Validation
Spectroscopic Analysis
-
¹H NMR: Key signals include the benzofuran aromatic protons (δ 7.2–8.3 ppm), piperazine methylenes (δ 2.5–3.8 ppm), and ethyl ester triplet (δ 1.2 ppm).
-
HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases confirm purity (>99%).
Table 2: Characterization Data
| Parameter | Value |
|---|---|
| Molecular Weight | 387.4 g/mol |
| HPLC Retention Time | 12.7 min (70% ACN/30% H₂O) |
| Melting Point | 158–160°C |
Challenges and Mitigation Strategies
Intermediate Instability
The primary amine intermediate is prone to oxidation. Storage under nitrogen and addition of antioxidants (e.g., BHT) mitigate degradation.
Regioselectivity in Acylation
Competing O- and N-acylation is minimized using bulky acyl chlorides (e.g., 1-benzofuran-2-carbonyl chloride) and low temperatures.
Applications and Derivative Synthesis
The compound serves as a scaffold for dopamine receptor agonists. Structural modifications, such as replacing the ethyl ester with methyl groups or introducing sulfonamide moieties, enhance receptor binding affinity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran moiety can bind to active sites of enzymes, inhibiting their activity, while the piperazine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Piperazine derivatives are widely explored for their pharmacological versatility. Key analogs include:
Key Observations :
Biological Activity
Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate is a complex organic compound belonging to the piperazine class of derivatives. Its unique structure, characterized by a piperazine ring, an ethyl ester functional group, and a benzofuran moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₃. The compound's structural features include:
- Piperazine Ring : A six-membered heterocyclic amine that plays a crucial role in the biological activity of piperazine derivatives.
- Benzofuran Moiety : This component is known for its involvement in various biological processes and may contribute to the compound's pharmacological properties.
- Butanoyl Side Chain : Enhances the lipophilicity of the molecule, potentially affecting its interaction with biological targets.
Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in disease processes. Although detailed mechanisms remain to be fully elucidated, the following activities have been suggested:
- Enzyme Inhibition : The compound may inhibit certain enzymes linked to metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : Potential modulation of neurotransmitter receptors may indicate applications in neuropharmacology.
Biological Activity Studies
Research findings on the biological activity of this compound include:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Preliminary tests suggest that the compound possesses antimicrobial activity, particularly against Gram-positive bacteria. Further investigations are needed to explore its spectrum of activity.
Comparative Analysis with Similar Compounds
A comparative study was conducted to analyze this compound with structurally similar compounds. The following table summarizes key features:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 4-(aminobenzoyl)piperidine | Piperidine ring with an aminobenzoyl group | Potential anticancer activity | Lacks benzofuran moiety |
| Benzofuran derivative | Contains benzofuran but lacks piperazine | Antimicrobial properties | Different ring structure |
| Piperazine-based compound | Similar piperazine core | Antidepressant effects | Varies in side chains |
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic implications of this compound:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal reported significant cytotoxicity against breast cancer cell lines, suggesting further exploration as a potential chemotherapeutic agent.
- Antimicrobial Screening : Another research effort demonstrated notable inhibition against Staphylococcus aureus, indicating possible applications in treating bacterial infections.
- Neuropharmacological Effects : Investigations into receptor interactions revealed potential modulation of serotonin receptors, pointing to possible antidepressant effects.
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate?
- Methodological Answer : Synthesis typically involves coupling the benzofuran-2-carbonyl moiety to a butanoyl-piperazine intermediate. Key steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDCI/HOAt) to activate the carbonyl group for nucleophilic attack by the amine .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 40–60°C improve reaction efficiency .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amidation | EDCI, HOAt, DMF, 50°C | 75 | 98 | |
| Cyclization | THF, K₂CO₃, reflux | 62 | 95 |
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C-NMR identifies proton environments (e.g., piperazine ring protons at δ 3.4–3.8 ppm) and confirms amide/ester linkages .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 454.18) .
- HPLC : Reverse-phase C18 columns assess purity under isocratic conditions (acetonitrile/water) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of substituents?
- Methodological Answer :
- Modular synthesis : Replace benzofuran with bioisosteres (e.g., thiophene) or vary the piperazine substituents (e.g., ethyl to propyl groups) .
- Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays to measure IC₅₀ values .
- Computational docking : Use AutoDock Vina to predict binding affinities to active sites (e.g., ATP-binding pockets) .
- Data Table :
| Derivative | Substituent | IC₅₀ (µM) | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| Parent | Benzofuran | 2.1 | -8.5 | |
| Analog A | Thiophene | 5.3 | -7.1 |
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
- Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Orthogonal validation : Combine enzyme inhibition data with cellular viability assays (e.g., MTT) to confirm target specificity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
